
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene is a chemical compound that belongs to the class of bis(pyrazolyl)benzenes. These compounds are characterized by the presence of two pyrazole rings attached to a benzene core. The isobutyl groups attached to the pyrazole rings enhance the compound’s stability and solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-isobutyl-4-pyrazolyl)benzene typically involves the reaction of 1,3-dibromobenzene with 1-isobutyl-4-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1-isobutyl-4-pyrazolyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-pyrazolyl)benzene: Similar structure but with different substitution patterns.
1,3-Bis(4-pyrazolyl)benzene: Lacks the isobutyl groups, leading to different solubility and stability properties.
1,3-Bis(1-methyl-4-pyrazolyl)benzene: Similar but with methyl groups instead of isobutyl groups.
Uniqueness
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene is unique due to the presence of isobutyl groups, which enhance its solubility in organic solvents and its stability. This makes it a valuable compound for various applications in chemistry and industry .
Propriétés
Formule moléculaire |
C20H26N4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-4-[3-[1-(2-methylpropyl)pyrazol-4-yl]phenyl]pyrazole |
InChI |
InChI=1S/C20H26N4/c1-15(2)11-23-13-19(9-21-23)17-6-5-7-18(8-17)20-10-22-24(14-20)12-16(3)4/h5-10,13-16H,11-12H2,1-4H3 |
Clé InChI |
CLPBXPYKXLEULR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


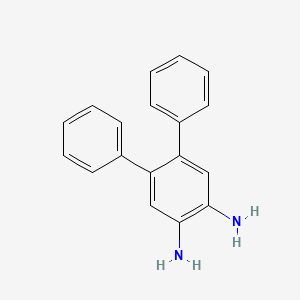

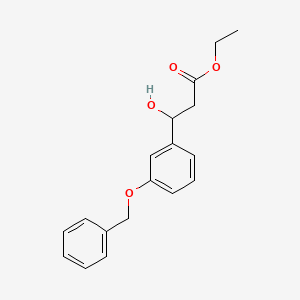
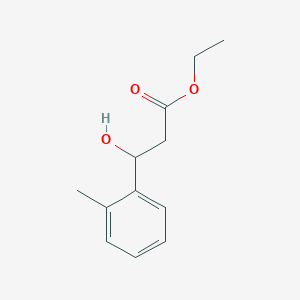
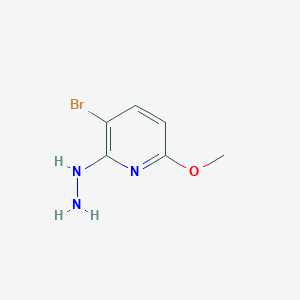
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
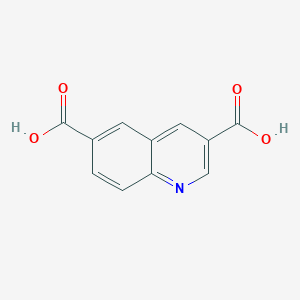
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)


![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
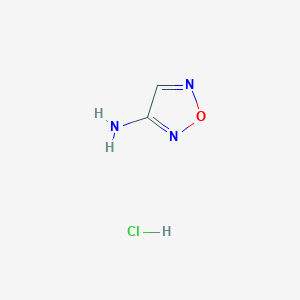
![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)
